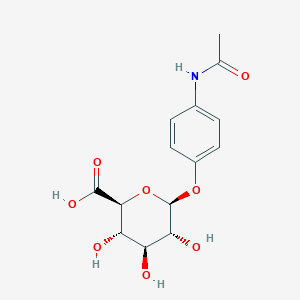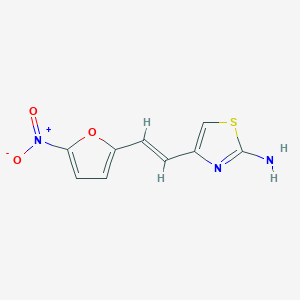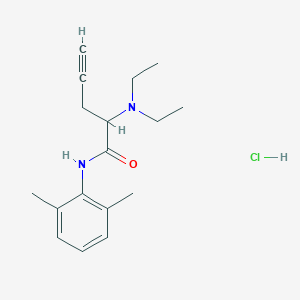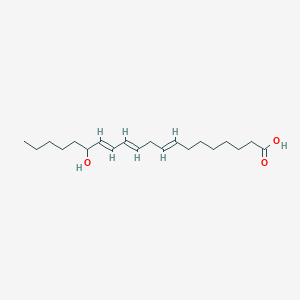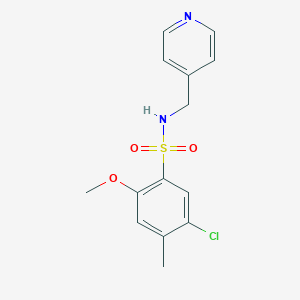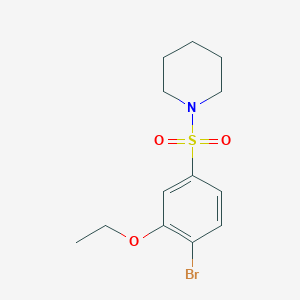
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as BIPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a sulfonamide-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to bind to specific receptors in the body, including the serotonin 5-HT1A receptor, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether reduces inflammation and pain in animal models of arthritis and cancer. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. It is also easy to synthesize using different methods, leading to high yields. However, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has some limitations, including its cost and potential toxicity. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether should be handled with care and used in accordance with safety guidelines.
Orientations Futures
There are several future directions for the study of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether. One direction is the development of new drugs based on the 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether scaffold for the treatment of different diseases. Another direction is the synthesis of new materials using 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether as a building block, leading to the formation of new materials with unique properties. In addition, the study of the mechanism of action of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether and its interactions with specific enzymes and receptors in the body can lead to the development of new therapeutic targets and drugs.
Méthodes De Synthèse
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been synthesized using different methods, including the reaction of 2-bromo-5-nitrophenyl ethyl ether with piperidine-1-sulfonyl chloride, followed by reduction with iron powder. Another method involves the reaction of 2-bromo-5-nitrophenyl ethyl ether with piperidine-1-sulfonyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite. These methods have been proven to be effective in synthesizing 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether with high yields.
Applications De Recherche Scientifique
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a scaffold for the development of new drugs targeting different diseases. In material science, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been used as a ligand in metal-catalyzed reactions, leading to the formation of new compounds with high selectivity and efficiency.
Propriétés
Nom du produit |
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether |
|---|---|
Formule moléculaire |
C13H18BrNO3S |
Poids moléculaire |
348.26 g/mol |
Nom IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
XCRADBUPWHFHPV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







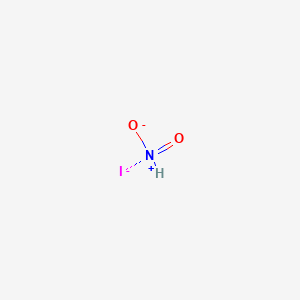


![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
